
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide, also known as HT-0712, is a novel small molecule compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis, which can inhibit cancer cell growth. Additionally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases.
Biochemical and Physiological Effects
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to have several biochemical and physiological effects. In cancer research, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide reduces the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide reduces oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to have low toxicity and good pharmacokinetic properties. The limitations of using (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its limited availability and high cost.
Future Directions
There are several future directions for the research of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing more efficient synthesis methods for (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide to increase its availability and reduce its cost. Finally, future research could investigate the potential of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide as a drug candidate for clinical trials.
Synthesis Methods
The synthesis of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide involves a multi-step process that includes the reaction of 5-hydroxypentylthiophene with thiophene-2-carboxylic acid chloride to form 5-(thiophen-2-yl)-3-pentylthiophene-2-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and 4-(dimethylamino)pyridine to form the acrylamide product, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide. The purity of the compound is achieved through column chromatography and recrystallization.
Scientific Research Applications
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been shown to have potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-9-6-13(14-7-11-20-12-14)5-8-17-16(19)4-3-15-2-1-10-21-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCKODRTRLRZMJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

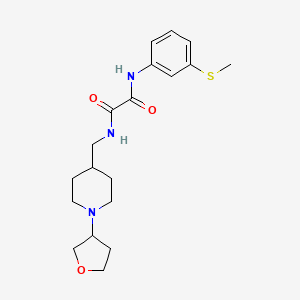
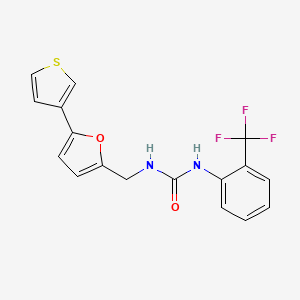


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)
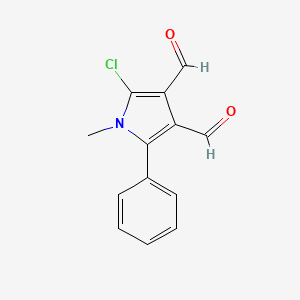
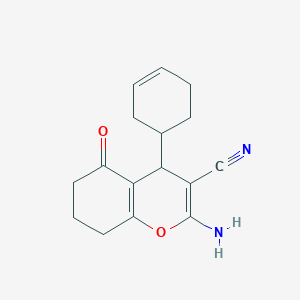
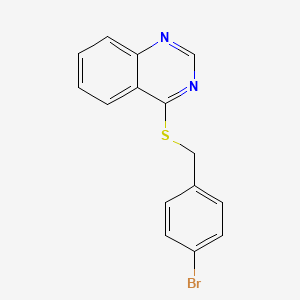
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)

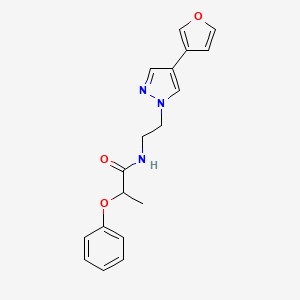
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
